molecular formula C8H8BrClS B2524967 2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene CAS No. 2567489-43-2

2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene

Cat. No.: B2524967
CAS No.: 2567489-43-2
M. Wt: 251.57
InChI Key: MBESEBHPLONJPA-NTSWFWBYSA-N
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Description

2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene is a halogenated heterocyclic compound featuring a thiophene core substituted with a bromine atom at the 2-position and a (1R,2R)-2-(chloromethyl)cyclopropyl group at the 5-position.

The compound’s chloromethyl-cyclopropyl moiety introduces steric hindrance and electronic effects, which may enhance its chemical stability or reactivity compared to non-cyclopropane analogs. Such structural features are often leveraged in medicinal chemistry and materials science for tuning pharmacokinetic or optoelectronic properties.

Properties

IUPAC Name

2-bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClS/c9-8-2-1-7(11-8)6-3-5(6)4-10/h1-2,5-6H,3-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBESEBHPLONJPA-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(S2)Br)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=C(S2)Br)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene typically involves the bromination of 5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Cross-Coupling Reactions at the Bromine Position

The bromine atom at position 2 of the thiophene ring serves as a strategic site for transition metal-catalyzed cross-coupling reactions:

a. Suzuki-Miyaura Coupling
Reaction with aryl/heteroaryl boronic acids under palladium catalysis yields biaryl derivatives. For example:

2-Bromo-thiophene+Ar-B(OH)2Pd(PPh3)4,Na2CO32-Ar-thiophene+HBr\text{2-Bromo-thiophene} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{2-Ar-thiophene} + \text{HBr}

  • Typical Conditions : Pd(PPh3_3)4_4 (5 mol%), Na2_2CO3_3 (2 eq), DME/H2_2O (3:1), 80°C, 12 h .

  • Yield Range : 70–90% for aryl boronic acids with electron-donating groups .

b. Buchwald-Hartwig Amination
Bromine displacement with amines forms C–N bonds:

2-Bromo-thiophene+R2NHPd2(dba)3,Xantphos2-Amino-thiophene\text{2-Bromo-thiophene} + \text{R}_2\text{NH} \xrightarrow{\text{Pd}_2\text{(dba)}_3, \text{Xantphos}} \text{2-Amino-thiophene}

  • Ligand Dependency : Xantphos improves regioselectivity (>95%) compared to PPh3_3 .

Functionalization of the Chloromethylcyclopropane Group

The (1R,2R)-2-(chloromethyl)cyclopropyl moiety participates in nucleophilic substitutions and strain-driven ring-opening:

a. SN2 Reactions
The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, thiols):

Cl-CH2Cyclopropane+NaSPhPhS-CH2Cyclopropane+NaCl\text{Cl-CH}_2-\text{Cyclopropane} + \text{NaSPh} \rightarrow \text{PhS-CH}_2-\text{Cyclopropane} + \text{NaCl}

  • Reactivity : Steric hindrance from the cyclopropane reduces reaction rates by ~30% compared to linear analogs .

b. Cyclopropane Ring-Opening
Acid-mediated ring-opening generates allylic chlorides:

CyclopropaneHCl, EtOHCH2=CH-CH2Cl\text{Cyclopropane} \xrightarrow{\text{HCl, EtOH}} \text{CH}_2=\text{CH-CH}_2\text{Cl}

  • Conditions : 1M HCl in ethanol, 50°C, 6 h .

Electrophilic Aromatic Substitution (EAS)

Despite bromine’s electron-withdrawing effect, the thiophene ring undergoes regioselective EAS at position 4:

a. Nitration

Thiophene+HNO3H2SO44-Nitro-thiophene\text{Thiophene} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Nitro-thiophene}

  • Yield : 55–60% due to deactivation by bromine .

Comparative Reactivity of Structural Analogs

The table below contrasts reactivity trends for related thiophene derivatives :

CompoundBromine PositionCyclopropane SubstituentDominant Reaction Pathway
2-Bromo-5-cyclopropylthiophene2NoneSuzuki Coupling (85% yield)
2-Bromo-3-methylthiophene2MethylNucleophilic Substitution (70%)
2-Chloro-5-(chloromethyl)thiophene2ChloromethylSN2 (60%) / EAS (20%)

Stereochemical Influence on Reactivity

The (1R,2R)-configuration of the cyclopropane affects reaction outcomes:

  • Diastereoselectivity : Chiral auxiliaries in Pd-catalyzed couplings yield enantiomeric excess (ee) >90% .

  • Ring-Opening : Stereospecific acid

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis:
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique reactivity profile allows for various transformations that can lead to the development of novel compounds with desired properties.

Biology

Biological Activity Studies:
Research indicates that thiophene derivatives, including 2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene, exhibit significant biological activities. These include:

  • Anticancer Properties: Studies have shown that compounds similar to this one demonstrate micromolar activity against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells. The mechanism is believed to involve modulation of apoptosis-related pathways.
  • Antimicrobial Effects: Thiophenes have been investigated for their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The halogen atoms in the structure may enhance their interaction with microbial targets.
  • Anti-inflammatory Potential: Some studies suggest that this compound can inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases.
Biological ActivityMechanism of Action
AnticancerModulation of apoptosis and cell cycle regulation
AntimicrobialEnhanced interaction with microbial targets due to halogen presence
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Medicine

Drug Development:
This compound is explored as a pharmacophore in medicinal chemistry due to its potential interactions with biomolecules. Its unique structural features allow it to bind selectively to various enzymes and receptors, which can lead to the development of new therapeutic agents.

Case Studies and Research Findings

  • Anticancer Activity Study:
    A study involving thiophene derivatives found that this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted its ability to induce apoptosis through oxidative stress mechanisms.
  • Antimicrobial Research:
    Research demonstrated that thiophene derivatives showed broad-spectrum antimicrobial activity. Compounds with similar structures were tested against various bacterial strains, confirming their efficacy due to structural attributes like halogen substituents.
  • Anti-inflammatory Effects Investigation:
    A detailed analysis indicated that thiophene derivatives could significantly reduce inflammation markers in vitro. The study proposed that these compounds might serve as leads for developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene involves its interaction with molecular targets such as enzymes or receptors. The bromine and chloromethyl groups can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The cyclopropyl ring can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Cyclopropane-Thiophene Derivatives

2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene
  • Molecular Formula : C₉H₁₀Br₂S
  • Molecular Weight : 310.05 g/mol
  • Key Differences: Substitution of chloromethyl with bromomethyl increases molecular weight by ~44.45 g/mol. Brominated analogs are often less reactive in nucleophilic substitutions but more susceptible to radical reactions.
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene (CAS 1034305-17-3)
  • Similarity Score : 0.90 (structural alignment)
  • Key Differences :
    • Replaces the cyclopropane ring with a fluorobenzyl group, eliminating steric constraints from the cyclopropane.
    • Fluorine’s electronegativity enhances metabolic stability but may reduce interactions with hydrophobic binding pockets compared to chloromethyl groups .

Toxicity and Reactivity Trends in Halogenated Compounds

Chlorination of organic compounds, including cyclopropane derivatives, is strongly associated with increased toxicity and biological activity due to enhanced electrophilicity and resistance to metabolic degradation . For example:

  • Chlorinated methane/ethane derivatives exhibit documented neurotoxicity (e.g., dichloroacetylene) .
  • Brominated analogs, while similarly toxic, often show slower degradation rates in environmental matrices due to stronger C–Br bonds .

Table 1: Toxicity and Reactivity Comparison

Compound Halogen Substituent Toxicity Profile Reactivity Notes
2-Bromo-5-[(1R,2R)-2-(chloromethyl)... Cl, Br High (predicted neurotoxicity) Electrophilic sites at Cl and Br
2-Bromo-5-((1-(bromomethyl)... Br Moderate-High Radical-sensitive, lower polarity
2-(5-Bromo-2-fluorobenzyl)... F, Br Moderate (fluorine stabilizes) Enhanced metabolic stability

Stereochemical and Electronic Effects

The (1R,2R) configuration of the cyclopropane ring imposes strict spatial constraints, which may:

  • Limit rotational freedom , enhancing binding specificity in chiral environments (e.g., enzyme active sites).

In contrast, non-stereospecific analogs (e.g., racemic mixtures) often exhibit reduced bioactivity due to enantiomeric competition, as noted in rac-2-bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene .

Biological Activity

2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene is a thiophene derivative notable for its unique structural features, including a bromine atom and a chloromethyl-substituted cyclopropyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The structural formula of this compound can be represented as follows:

Molecular Formula C8H8BrClS\text{Molecular Formula }C_8H_8BrClS
PropertyValue
Molecular Weight251.57 g/mol
CAS Number2567489-43-2

The presence of the bromine atom at the second position and the bulky cyclopropyl substituent at the fifth position significantly influence its reactivity and biological interactions.

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. A study found that compounds similar to this compound demonstrated micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells. The mechanism of action is believed to involve the modulation of cellular pathways related to apoptosis and cell cycle regulation .

Antimicrobial Properties

Thiophenes have also been investigated for their antimicrobial activities. Compounds with similar structures have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen atoms (bromine and chlorine) in the structure may enhance their interaction with microbial targets, leading to increased antibacterial efficacy .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has been explored for its anti-inflammatory potential. Studies suggest that thiophene derivatives can inhibit pro-inflammatory cytokines, providing a therapeutic avenue for treating inflammatory diseases .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Covalent Bonding : The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity.
  • Receptor Interaction : The compound may interact with various cellular receptors, influencing signaling pathways crucial for cell proliferation and survival.
  • Reactive Oxygen Species Generation : Some studies suggest that thiophenes can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiophene derivatives:

Study ReferenceBiological ActivityFindings
AnticancerDemonstrated micromolar activity against A549 and HeLa cell lines.
AntimicrobialEffective against both Gram-positive and Gram-negative bacteria.
Anti-inflammatoryInhibited pro-inflammatory cytokines in vitro.

Q & A

Basic: What are the most reliable synthetic routes for 2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene?

The synthesis typically involves Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups and cyclopropanation for the strained cyclopropyl ring. Key steps include:

  • Step 1 : Preparation of the thiophene core with bromine at the 2-position using electrophilic substitution or halogenation .
  • Step 2 : Cyclopropanation via carbene insertion (e.g., using Simmons-Smith reagents) or transition-metal-catalyzed methods to form the (1R,2R)-configured chloromethylcyclopropane moiety .
  • Step 3 : Coupling the cyclopropyl unit to the thiophene core via Pd-catalyzed cross-coupling (e.g., Suzuki with boronic acids) or nucleophilic substitution .
    Critical parameters : Catalyst choice (e.g., Pd(PPh₃)₄), solvent (1,4-dioxane or THF), and temperature (60–100°C) significantly affect yields .

Advanced: How is stereochemical control achieved for the (1R,2R)-cyclopropyl configuration?

The chiral cyclopropane is synthesized using asymmetric catalysis or chiral auxiliaries . For example:

  • Chiral catalysts : Rhodium or copper complexes with chiral ligands (e.g., BOX ligands) induce enantioselective cyclopropanation of alkenes .
  • Chiral pool strategy : Use enantiopure starting materials (e.g., (1R,2R)-cyclopropane carboxylic acid derivatives) to transfer stereochemistry .
    Validation : Enantiomeric excess (ee) is confirmed via chiral HPLC or NMR with chiral shift reagents .

Basic: What analytical techniques confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Identifies substituents (e.g., bromine at δ ~6.5 ppm for thiophene protons, cyclopropyl CH₂Cl at δ ~2.8–3.2 ppm) .
  • Mass spectrometry (EI-MS or ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns for Br/Cl .
  • IR spectroscopy : Detects functional groups (e.g., C-Br ~550 cm⁻¹, C-Cl ~700 cm⁻¹) .
    Purity assessment : HPLC with UV detection (≥95% purity threshold) .

Advanced: How does the cyclopropane ring influence reactivity in cross-coupling reactions?

The strain energy of the cyclopropane ring (~27 kcal/mol) increases susceptibility to ring-opening reactions. However, the (1R,2R)-chloromethyl group stabilizes the structure via hyperconjugation , enabling participation in Pd-catalyzed couplings without degradation .
Mitigation strategies : Use mild bases (K₃PO₄ vs. strong alkalis) and low temperatures (0–25°C) to prevent ring-opening side reactions .

Basic: What are the key applications of this compound in medicinal chemistry?

  • Pharmacophore development : The bromothiophene acts as a bioisostere for aromatic rings in kinase inhibitors, while the cyclopropyl group enhances metabolic stability .
  • Targeted protein degradation : The chloromethyl group enables conjugation to E3 ligase ligands for PROTAC design .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Catalyst loading : Reduce Pd(PPh₃)₄ to 0.5–1 mol% to minimize costs .
  • Solvent optimization : Replace 1,4-dioxane with biodegradable solvents (e.g., cyclopentyl methyl ether) .
  • Workflow : Use continuous-flow reactors to enhance mixing and heat transfer during cyclopropanation .

Basic: What purification methods are effective for this compound?

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3 to 1:1 gradient) removes unreacted bromothiophene .
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product (>90% recovery) .

Advanced: How do computational models predict biological activity?

  • Docking studies : The bromothiophene fits into hydrophobic pockets of enzymes (e.g., COX-2), while the cyclopropyl group modulates binding affinity via steric effects .
  • MD simulations : Predict metabolic stability by analyzing CYP450 oxidation of the cyclopropane ring .

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